molecular formula C16H16FNO B5113612 N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide

Cat. No.: B5113612
M. Wt: 257.30 g/mol
InChI Key: UQVFLFWTKXJXCE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amide functional group attached to a benzene ring, which is substituted with an ethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide typically involves the reaction of 2-ethylphenylamine with 4-fluoro-2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.

    Reduction: Formation of N-(2-ethylphenyl)-4-fluoro-2-methylbenzylamine.

    Substitution: Formation of N-(2-ethylphenyl)-4-hydroxy-2-methylbenzamide or N-(2-ethylphenyl)-4-amino-2-methylbenzamide.

Scientific Research Applications

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-ethylphenyl)-4-methyl-2-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-(2-ethylphenyl)-4-hydroxy-2-methylbenzamide: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties to the compound. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-3-12-6-4-5-7-15(12)18-16(19)14-9-8-13(17)10-11(14)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVFLFWTKXJXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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